5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Overview
Description
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorophenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the thiadiazole ring . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and has been studied for its cytotoxic effects on cancer cells.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It can be used as a probe to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation . The sulfonamide group can form hydrogen bonds with the active site of the enzyme, leading to inhibition of its activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in the enzyme, enhancing the binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-sulfonamide
- 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide
Comparison
Compared to its analogs, this compound exhibits enhanced antimicrobial and anticancer activities due to the synergistic effects of the sulfonamide and chlorophenyl groups .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-6-4-2-1-3-5(6)7-11-12-8(15-7)16(10,13)14/h1-4H,(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGOWIIHCUHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970755 | |
Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-92-4 | |
Record name | Chlorzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1RC4Y1VF0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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